![molecular formula C52H76N2O2 B10850353 (1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene](/img/structure/B10850353.png)
(1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-154 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the B-cell lymphoma-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. Overexpression of MCL-154 is often observed in various cancers, making it a target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-154 typically involves a multi-step process. One common method includes the coupling of indole-2-carboxylic acids with acylsulfonamides. The reaction conditions often involve the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in dichloromethane .
Industrial Production Methods: Industrial production of MCL-154 may involve large-scale synthesis using automated flash column chromatography and high-performance liquid chromatography for purification. The use of electrospray ionization mass spectrometry ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: MCL-154 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves halogenation reactions using reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of MCL-154 can yield chlorinated derivatives, which may have different biological activities .
Scientific Research Applications
MCL-154 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in regulating apoptosis and its potential as a therapeutic target in cancer treatment
Medicine: Investigated for its potential to overcome drug resistance in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
MCL-154 exerts its effects by interacting with other proteins in the B-cell lymphoma-2 family. It binds to pro-apoptotic proteins, preventing them from initiating the apoptosis pathway. This interaction helps cancer cells evade programmed cell death, contributing to tumor growth and resistance to chemotherapy .
Comparison with Similar Compounds
Venetoclax: Another B-cell lymphoma-2 family inhibitor used in cancer therapy.
AMG 176: A potent inhibitor of myeloid cell leukemia-1 protein, similar to MCL-154
Uniqueness: MCL-154 is unique in its high affinity for binding to pro-apoptotic proteins, making it a highly effective inhibitor of apoptosis. This property distinguishes it from other similar compounds and highlights its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C52H76N2O2 |
|---|---|
Molecular Weight |
761.2 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclobutylmethyl)-4-[10-[[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]decoxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C52H76N2O2/c1(3-5-11-31-55-43-23-21-41-33-49-45-19-7-9-25-51(45,47(41)35-43)27-29-53(49)37-39-15-13-16-39)2-4-6-12-32-56-44-24-22-42-34-50-46-20-8-10-26-52(46,48(42)36-44)28-30-54(50)38-40-17-14-18-40/h21-24,35-36,39-40,45-46,49-50H,1-20,25-34,37-38H2/t45-,46-,49+,50+,51+,52+/m0/s1 |
InChI Key |
NDMWWBDABLNMKI-YMWIEQFASA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(C[C@@H]7[C@H]8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


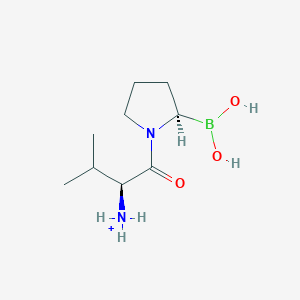
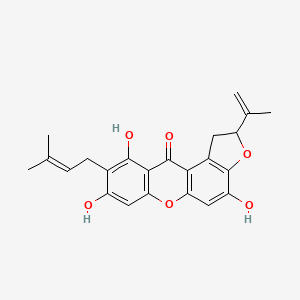
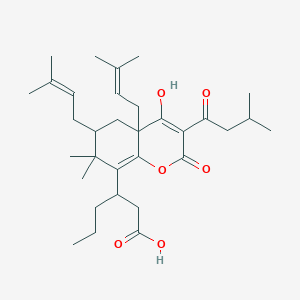
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
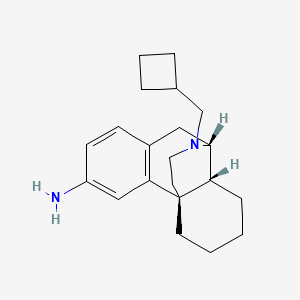
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850345.png)
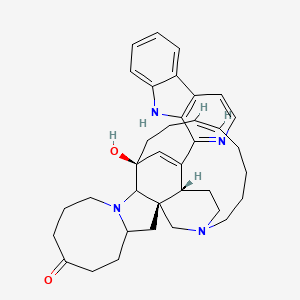
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850349.png)
